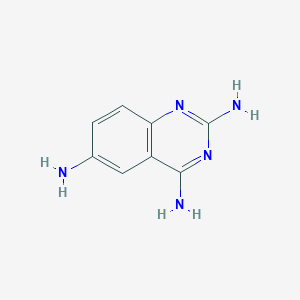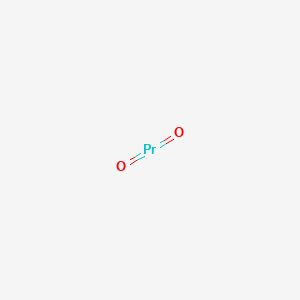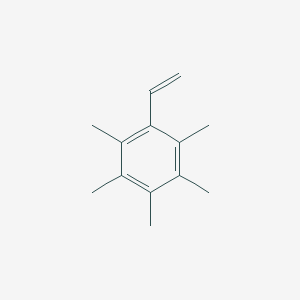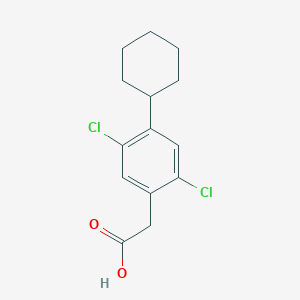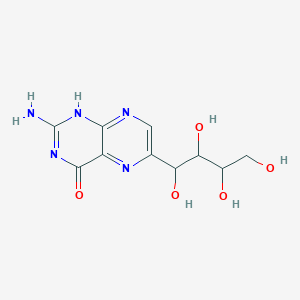
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine
説明
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine, also known as BH4, is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, including dopamine, serotonin, and nitric oxide. BH4 is synthesized in the body through a complex process involving several enzymes and cofactors. In recent years, BH4 has gained interest in the scientific community due to its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
作用機序
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, including dopamine, serotonin, and nitric oxide. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is required for the activity of tyrosine hydroxylase (TH), the enzyme that converts the amino acid tyrosine to L-DOPA, a precursor of dopamine. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is also required for the activity of tryptophan hydroxylase (TPH), the enzyme that converts the amino acid tryptophan to 5-hydroxytryptophan (5-HTP), a precursor of serotonin. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is also required for the activity of nitric oxide synthase (NOS), the enzyme that converts the amino acid L-arginine to nitric oxide.
生化学的および生理学的効果
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has several biochemical and physiological effects in the body. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is required for the synthesis of neurotransmitters, including dopamine, serotonin, and nitric oxide. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine also plays a role in the regulation of vascular tone and blood pressure by promoting the production of nitric oxide. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine also has antioxidant properties and can reduce oxidative stress in the body.
実験室実験の利点と制限
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has several advantages for lab experiments. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is a stable molecule that can be easily synthesized and purified. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is also a small molecule that can easily penetrate cells and tissues. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine can be easily measured in biological samples using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
However, there are also some limitations to using 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine in lab experiments. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is a cofactor for several enzymes, and its effects can be difficult to separate from the effects of the enzymes themselves. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine can also be easily oxidized in the presence of reactive oxygen species (ROS), which can affect its activity.
将来の方向性
There are several future directions for research on 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine. One area of research is the development of 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine analogs that can selectively target specific enzymes involved in the synthesis of neurotransmitters. Another area of research is the development of 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine-based therapies for the treatment of neurological disorders, cardiovascular diseases, and cancer. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine-based therapies could include 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine supplementation, 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine analogs, or drugs that target enzymes involved in the synthesis of 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine. Finally, further research is needed to understand the role of 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine in the regulation of vascular tone and blood pressure, and its potential therapeutic applications in cardiovascular diseases.
合成法
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is synthesized in the body through a complex process involving several enzymes and cofactors. The first step in the synthesis of 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine is the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GCH1). H2NTP is then converted to 6-pyruvoyltetrahydropterin (PTP) by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS). PTP is further converted to 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine by the enzyme sepiapterin reductase (SPR).
科学的研究の応用
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has been shown to improve the symptoms of phenylketonuria (PKU), a genetic disorder that impairs the metabolism of the amino acid phenylalanine. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine supplementation has also been shown to improve the symptoms of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.
In cardiovascular diseases, 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has been shown to improve endothelial function and reduce oxidative stress, both of which are important factors in the development of atherosclerosis. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine supplementation has also been shown to improve the symptoms of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.
In cancer, 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has been shown to have both pro- and anti-tumor effects, depending on the type of cancer and the stage of the disease. 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has been shown to promote the growth of some tumors by increasing the production of nitric oxide, a molecule that promotes angiogenesis (the formation of new blood vessels). However, 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells and inducing cell death.
特性
IUPAC Name |
2-amino-6-(1,2,3,4-tetrahydroxybutyl)-3H-pteridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZNRKVCZZBIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928347 | |
| Record name | 1-(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine | |
CAS RN |
13392-23-9 | |
| Record name | 2-Amino-4-hydroxy-6-tetrahydroxybutylpteridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxy-6-(1,2,3,4-tetrahydroxybutyl)pteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




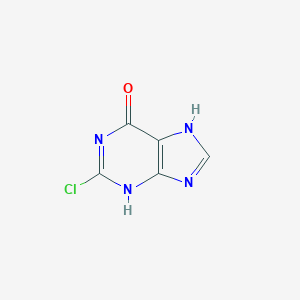
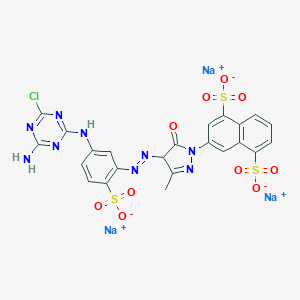
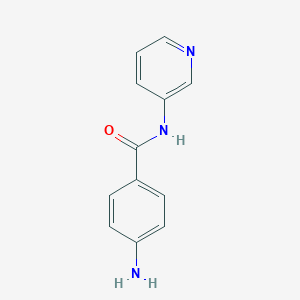


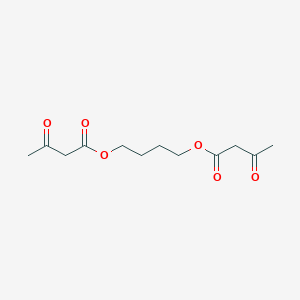
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)

